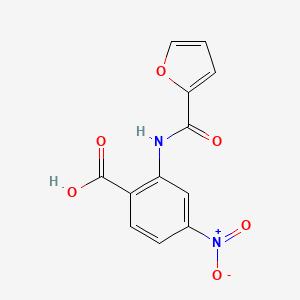

2-(Furan-2-amido)-4-nitrobenzoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H8N2O6 |

|---|---|

Molecular Weight |

276.20 g/mol |

IUPAC Name |

2-(furan-2-carbonylamino)-4-nitrobenzoic acid |

InChI |

InChI=1S/C12H8N2O6/c15-11(10-2-1-5-20-10)13-9-6-7(14(18)19)3-4-8(9)12(16)17/h1-6H,(H,13,15)(H,16,17) |

InChI Key |

FZOXKJHNZLFFKL-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for Furan-2-carboxamide Moiety Formation

The creation of the furan-2-carboxamide portion of the molecule is centered around the formation of an amide bond. This is typically achieved by reacting a derivative of furan-2-carboxylic acid with an appropriate amine.

A common and straightforward method for forming the furan-2-carboxamide linkage is through the use of activated furan-2-carbonyl precursors. Furan-2-carbonyl chloride, a highly reactive acyl chloride, can be readily prepared from furan-2-carboxylic acid by treatment with reagents such as thionyl chloride. wikipedia.org This acyl chloride can then react with an aromatic amine, such as a derivative of 2-amino-4-nitrobenzoic acid, to form the desired amide bond. This reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Alternatively, furan-2-carboxylic acid itself can be directly coupled with an amine using a variety of coupling agents. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with an acylation catalyst such as 4-(dimethylamino)pyridine (DMAP), facilitate the amide bond formation by activating the carboxylic acid. researchgate.net The mechanism involves the formation of a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amine. youtube.com Another common coupling agent is 1,1'-carbonyldiimidazole (B1668759) (CDI), which activates the carboxylic acid by forming an acylimidazolide intermediate. nih.gov

| Precursor/Reagent | Description | Typical Reaction Conditions |

|---|---|---|

| Furan-2-carbonyl chloride | A reactive acyl chloride that readily reacts with amines. | Inert solvent (e.g., DCM, THF), often with a base (e.g., pyridine, triethylamine). |

| Furan-2-carboxylic acid with DCC/DMAP | Direct coupling of the carboxylic acid with an amine. | Anhydrous organic solvent (e.g., DCM), room temperature. researchgate.net |

| Furan-2-carboxylic acid with CDI | Activation of the carboxylic acid via an acylimidazolide intermediate. nih.gov | Anhydrous THF, often with heating. nih.gov |

Beyond the classical coupling agents, a variety of modern reagents have been developed to facilitate amide bond formation, often with higher yields, shorter reaction times, and milder conditions. These can be broadly categorized into phosphonium (B103445) and uronium/aminium salts. uni-kiel.debachem.com

Phosphonium-based reagents, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and its pyrrolidino derivative (PyBOP), are highly effective for amide bond formation. uni-kiel.de They activate carboxylic acids by forming an active ester, which then readily reacts with amines. These reagents are particularly useful for coupling sterically hindered amino acids. bachem.com

Uronium and aminium salts, such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), its tetrafluoroborate (B81430) counterpart (TBTU), and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), are also widely used. uni-kiel.de These reagents convert carboxylic acids into their corresponding OBt or OAt active esters, which are highly reactive towards amines. The choice of solvent and base is crucial for the success of these coupling reactions, with common choices including N,N-diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) in solvents like N,N-dimethylformamide (DMF) or acetonitrile. bachem.com Microwave-assisted synthesis in the presence of coupling reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO–) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) has also been shown to be an effective method for the synthesis of amides containing furan (B31954) rings. researchgate.net

| Reagent Class | Example Reagent | Activating Group | Key Advantages |

|---|---|---|---|

| Phosphonium Salts | BOP, PyBOP | OBt active ester | High efficiency, suitable for sterically hindered substrates. uni-kiel.debachem.com |

| Uronium/Aminium Salts | HBTU, TBTU | OBt active ester | Widely used, high coupling rates. uni-kiel.de |

| HATU | OAt active ester | Highly reactive, often used for difficult couplings. uni-kiel.de |

Approaches for Introducing the 4-Nitrobenzoic Acid Moiety

The synthesis of the 4-nitrobenzoic acid portion of the target molecule requires the presence of an amino group at the 2-position, which is essential for the final amide bond formation. This can be achieved through the functionalization of pre-existing nitrobenzoic acid derivatives or by directed ortho-substitution.

A key precursor for the synthesis of 2-(Furan-2-amido)-4-nitrobenzoic acid is 2-amino-4-nitrobenzoic acid. The synthesis of this intermediate can be approached from several starting materials. One common method is the oxidation of 4-nitrotoluene (B166481) to 4-nitrobenzoic acid, which is commercially produced using oxidants like molecular oxygen or dichromate. wikipedia.org The subsequent introduction of the amino group at the 2-position can be challenging.

A plausible route involves the nitration of a suitable benzoic acid derivative. For example, the nitration of 2-chlorobenzoic acid would primarily yield 2-chloro-5-nitrobenzoic acid and 2-chloro-3-nitrobenzoic acid. A more strategic approach would be to start with a compound that directs nitration to the desired position. Another viable method is the amination of a pre-functionalized nitrobenzoic acid. For instance, 2-chloro-4-nitrobenzoic acid can be subjected to amination to replace the chlorine atom with an amino group. This nucleophilic aromatic substitution is often carried out using ammonia (B1221849) or an ammonia equivalent, sometimes with the aid of a copper catalyst.

Directing a substituent to the ortho position of a benzoic acid can be achieved through various strategies. One powerful method is directed ortho-metalation (DoM). In this approach, the carboxylic acid group (or a derivative) directs a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position. The resulting ortho-lithiated species can then be trapped with an electrophilic aminating agent to introduce the amino group.

More recently, transition-metal-catalyzed C-H activation has emerged as a powerful tool for the ortho-functionalization of benzoic acids. This method avoids the need for strong bases and pre-functionalization of the substrate. While various functional groups can be introduced using this strategy, the direct ortho-amination of 4-nitrobenzoic acid remains a synthetic challenge. A recent method for the ortho-amination of benzoic acids involves the rearrangement of acyl O-hydroxylamines, which is particularly effective for electron-deficient benzoic acids. rsc.org

Multi-Step Synthetic Sequences for the Target Compound

A plausible multi-step synthesis for this compound would logically commence with the preparation of the two key intermediates: an activated form of furan-2-carboxylic acid and 2-amino-4-nitrobenzoic acid.

The synthesis of 2-amino-4-nitrobenzoic acid could begin with the oxidation of 4-nitrotoluene to 4-nitrobenzoic acid. wikipedia.org Subsequent functionalization to introduce the amino group at the 2-position would follow one of the strategies outlined in section 2.2.

In parallel, furan-2-carboxylic acid would be activated for amidation. A common method is the conversion to furan-2-carbonyl chloride using thionyl chloride. wikipedia.org

Convergent and Linear Synthesis Pathways

The creation of this compound can be approached through different strategic pathways, primarily categorized as linear and convergent synthesis.

A linear synthesis involves the sequential modification of a starting material in a step-by-step manner until the final product is formed. A plausible linear route for this compound involves the direct amidation of 2-amino-4-nitrobenzoic acid with furan-2-carbonyl chloride. Alternatively, a peptide coupling approach can be used, reacting furan-2-carboxylic acid with 2-amino-4-nitrobenzoic acid. This latter method is analogous to the synthesis of similar compounds, such as 2-(5-Nitrofuran-2-amido)benzoic acid, which is prepared by reacting 5-nitrofuran-2-carboxylic acid with 2-aminobenzoic acid using a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).

Optimization of Reaction Conditions and Yields

The efficiency of synthesizing this compound and its analogues is highly dependent on the reaction conditions. Optimization of these parameters is crucial for maximizing product yield and purity while minimizing reaction time and side-product formation. Key variables that are often optimized include the choice of solvent, catalyst, temperature, and the stoichiometry of reactants.

For the amide bond formation, various solvents and catalysts can be screened. Solvents such as dichloromethane, acetonitrile, and benzene (B151609) have been employed in similar syntheses, with the choice affecting reactant solubility and reaction kinetics. scielo.br The use of Lewis acids or specific bases can also significantly influence the reaction outcome. nih.govresearchgate.net For instance, in the synthesis of 2-aminobenzofurans, a range of Lewis acids were screened, with Sc(OTf)₃ found to provide the highest yield under mild conditions. nih.gov Similarly, the synthesis of 2-methyl-4-nitrobenzoic acid was optimized by varying radical initiators and phase transfer catalysts, which improved the yield to 83.5%. google.com

The table below summarizes key parameters and their typical variations in the optimization of related heterocyclic compound syntheses.

| Parameter | Variations | Potential Impact |

| Solvent | Dichloromethane, Acetonitrile, Toluene, Acetone | Affects solubility, reaction rate, and selectivity. scielo.brnih.gov |

| Catalyst | DMAP, Sc(OTf)₃, Copper-based catalysts | Influences reaction mechanism and activation energy, improving yield. nih.govresearchgate.net |

| Coupling Agent | DCC, EDC | Activates the carboxylic acid for amide bond formation. |

| Base | Triethylamine, Cesium Carbonate (Cs₂CO₃) | Neutralizes acidic byproducts and can promote the reaction. researchgate.net |

| Temperature | 0 °C to Reflux | Controls the rate of reaction; lower temperatures can increase selectivity. nih.gov |

| Reaction Time | 30 minutes to 24 hours | Optimized to ensure complete conversion without product degradation. scielo.brnih.gov |

Synthesis of Analogues and Derivatives for Structure-Activity Exploration

To investigate structure-activity relationships (SAR), chemists synthesize a variety of analogues and derivatives of the lead compound. This involves systematically modifying different parts of the this compound structure, including the furan ring, the benzoic acid ring, and the amide linkage.

Modifications on the Furan Ring System

The furan ring is a versatile scaffold that allows for numerous modifications. The synthesis of analogues often involves introducing various substituents onto the furan moiety or replacing the ring itself.

Substitution on the Furan Ring : The hydrogen atoms on the furan ring can be replaced with a range of functional groups. For example, a chlorine atom can substitute the nitro group on a furan ring, creating compounds like 4-[(5-Chlorofuran-2-)amido]benzoic Acid. Other modifications include the introduction of trifluoromethyl or alkyl groups, leading to derivatives such as 5-trifluoromethyl-3-substituted furans and 2-alkyl-5-nitrobenzofurans. researchgate.netresearchgate.net

Ring Opening and Rearrangement : The furan ring can undergo oxidative degradation to yield carboxylic acids, providing a pathway to different structures. researchgate.net Acid-catalyzed ring-opening of substituted furans can also lead to a variety of products, with the outcome heavily influenced by the substituents already present on the ring.

Formation of Furan Dicarboxylic Acids : The disproportionation of potassium-2-furoate can lead to the concurrent formation of furan-2,5-dicarboxylic acid and furan-2,4-dicarboxylic acid, which can serve as versatile starting materials for more complex analogues. rsc.org

Substituent Variations on the Benzoic Acid Ring

The electronic and steric properties of the molecule can be fine-tuned by altering the substituents on the benzoic acid ring.

Positional Isomers : The nitro group can be moved to different positions on the benzoic acid ring to explore the impact of its location on activity. The synthesis of isomer-free 2- or 4-nitrobenzoic acids can be achieved by the oxidation of the corresponding 2- or 4-nitroacetophenone with nitric acid. google.com

Alterations of the Amide Linkage

The amide bond is a critical linker in the structure, and its modification can have a profound impact on the molecule's conformation and stability.

Amide Bond Isosteres : The oxygen atom of the carbonyl group in the amide can be replaced with sulfur to form a thioamide. This substitution alters the electronic character and hydrogen bonding capabilities of the linkage. researchgate.net

Conformational Constraints : The flexibility of the amide bond can be restricted by incorporating it into a cyclic system. For instance, salicylamides can undergo intramolecular reactions to form dibenzoxazepinones, where the amide linkage is part of a larger, more rigid tricyclic framework. researchgate.net Such modifications are crucial for studying the bioactive conformation of the molecule.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Detailed ¹H NMR, ¹³C NMR, and 2D NMR analyses for 2-(Furan-2-amido)-4-nitrobenzoic acid are not available in the public domain. Structural confirmation would typically rely on these techniques to verify the connectivity and chemical environment of each atom.

Experimental ¹H NMR data is unavailable.

Experimental ¹³C NMR data is unavailable.

Reports on two-dimensional NMR studies, such as COSY or HSQC, for this compound were not found.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Specific IR and Raman spectra for this compound have not been published in the searched scientific literature. Such analyses would be crucial for identifying the key functional groups and understanding intermolecular interactions.

A detailed assignment of characteristic vibrational modes is not possible without experimental spectra for the specific compound.

Without spectroscopic data, a discussion on the specific hydrogen bonding interactions within the molecule's crystal structure or in solution cannot be conducted.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern. For this compound, both high-resolution and electrospray ionization techniques would provide critical information.

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. The molecular formula of this compound is C12H8N2O6. HRMS would be able to confirm this composition by providing a highly accurate mass measurement, typically with an error of less than 5 ppm. researchgate.net This precision allows for the unambiguous differentiation between compounds with the same nominal mass but different elemental formulas.

The expected exact masses for the primary ions of this compound in both positive and negative ionization modes are presented below.

| Ion | Molecular Formula | Calculated Exact Mass (Da) |

| [M+H]⁺ (Protonated) | [C12H9N2O6]⁺ | 277.0455 |

| [M-H]⁻ (Deprotonated) | [C12H7N2O6]⁻ | 275.0310 |

| [M+Na]⁺ (Sodiated) | [C12H8N2O6Na]⁺ | 299.0275 |

| This table presents calculated theoretical values. |

Electrospray Ionization (ESI) is a soft ionization technique that is ideal for polar, thermally labile molecules like this compound. It typically generates protonated [M+H]⁺ or deprotonated [M-H]⁻ ions with minimal in-source fragmentation. longdom.org Tandem mass spectrometry (MS/MS) of these precursor ions induces fragmentation through collision-induced dissociation (CID), providing valuable structural information.

In negative ion mode, the deprotonated molecule [M-H]⁻ (m/z 275.03) would be the precursor ion. A plausible fragmentation pathway would involve:

Loss of CO₂: The most common fragmentation for benzoic acids is the loss of carbon dioxide (44 Da) from the carboxylate group, which would yield a highly stable fragment ion at m/z 231. researchgate.net

Loss of NO₂: Cleavage of the nitro group (46 Da) is another characteristic fragmentation pathway for nitroaromatic compounds. nih.gov

Amide Bond Cleavage: The amide bond can cleave, leading to fragments corresponding to the furanoyl portion (m/z 95) or the aminonitrobenzoate portion (m/z 180).

In positive ion mode, the protonated molecule [M+H]⁺ (m/z 277.05) would likely fragment through:

Loss of H₂O: Elimination of a water molecule (18 Da) from the carboxylic acid group.

Loss of CO: Subsequent loss of carbon monoxide (28 Da).

Amide Bond Cleavage: Similar to the negative mode, cleavage at the amide linkage would be a primary fragmentation pathway. Studies on furan-containing compounds show that the furan (B31954) ring itself can fragment via losses of CO. longdom.orgnih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. The spectrum is dictated by the chromophores and the extent of conjugation within the molecule. The structure of this compound contains several chromophores: the nitro-substituted benzene (B151609) ring, the furan ring, and the amide group, all part of an extended conjugated system.

The expected electronic transitions would be primarily π→π* and n→π*.

π→π transitions:* These high-intensity absorptions arise from the promotion of electrons in the conjugated π-systems of the furan and nitrobenzene (B124822) rings.

n→π transitions:* These lower-intensity absorptions involve the promotion of non-bonding electrons (from the oxygen atoms of the carboxyl and nitro groups, and the nitrogen of the amide) into anti-bonding π* orbitals.

Based on data from analogous compounds, strong absorption bands are expected in the UV region. For instance, 4-nitrobenzoic acid exhibits a maximum absorption (λmax) at approximately 258 nm. nih.govnist.gov The extended conjugation created by the furan-2-amido substituent would likely cause a bathochromic (red) shift, moving the primary absorption band to a longer wavelength, potentially in the 280-320 nm range.

| Compound | Solvent | λmax (nm) | Reference |

| 4-Nitrobenzoic Acid | Alcohol | 258 | nih.gov |

| 2-Nitrobenzoic Acid | - | ~275 | nist.gov |

| 2-(Benzyloxy)-4-nitrobenzoic acid, methyl ester | - | ~290 | spectrabase.com |

| This table presents experimental data for structurally related compounds to estimate the absorption region for this compound. |

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique would provide precise information on bond lengths, bond angles, molecular conformation, and how the molecules pack together in the crystal lattice.

Analysis of this compound would reveal the relative orientations of the furan and nitrobenzene rings. There is likely to be a significant dihedral angle between the planes of the two rings due to steric hindrance around the linking amide group. The amide bond itself is expected to be predominantly planar. The analysis would also confirm the geometry of the carboxylic acid and nitro groups relative to the benzene ring.

The crystal structure of this compound is expected to be dominated by a network of intermolecular interactions that define its supramolecular architecture.

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor and is likely to form strong O-H···O hydrogen bonds, often leading to the formation of centrosymmetric dimers, a common motif in carboxylic acids. researchgate.net The amide N-H group can act as a hydrogen bond donor, while the amide carbonyl oxygen, the nitro group oxygens, and the furan oxygen can all act as acceptors. This would create a robust, multidimensional hydrogen-bonding network. researchgate.neteurjchem.com

Polymorphism and Co-crystallization Studies of Related Benzoic Acid Derivatives

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study in materials science and pharmaceuticals. These different crystalline forms, known as polymorphs, can exhibit distinct physicochemical properties, including solubility, melting point, and stability. Similarly, co-crystallization, a technique to form multicomponent crystals through non-covalent interactions, has gained significant attention for its potential to modify the properties of active pharmaceutical ingredients. While specific studies on the polymorphism and co-crystallization of this compound are not extensively available in the public domain, a review of related benzoic acid derivatives provides valuable insights into the structural diversity and supramolecular chemistry that can be anticipated for this compound.

Research into analogous benzoic acid derivatives has revealed a rich landscape of polymorphic forms and co-crystal structures. These studies underscore the influence of substituent groups on the benzene ring and the conformational flexibility of the molecules in dictating the resulting crystal packing and intermolecular interactions.

Polymorphism in Benzoic Acid Derivatives

The phenomenon of polymorphism has been observed in a variety of benzoic acid derivatives. For instance, 3-(azidomethyl)benzoic acid has been reported to exist in three distinct conformational polymorphs. nih.gov These polymorphs, designated as A, B, and C, were obtained through slow evaporation from different solvents—tert-butyl methyl ether, chloroform (B151607), and methanol, respectively. nih.gov While all three forms exhibit similar carboxylic acid dimer and π–π stacking motifs, they differ in the conformation of the azidomethyl group. nih.gov

Another example is 2,6-dimethoxybenzoic acid (2,6MeOBA), which is known to crystallize in three polymorphic forms. mdpi.com Form I is the most stable, while forms II and III are metastable. mdpi.com The crystallization of these polymorphs can be influenced by factors such as the choice of solvent, cooling rate, and the presence of additives. mdpi.com For example, additives like polyethylene (B3416737) glycol (PEG) and hydroxypropyl cellulose (B213188) (HPC) have shown the potential to favor the formation of the metastable form III from an aqueous solution. mdpi.com

Conformational polymorphism has also been identified in 2-(1,4-dihydro-1,4-dioxonaphthalen-3-ylthio)benzoic acid, which presents three polymorphs. acs.org These polymorphs differ in the orientation of the aromatic groups across a hydrogen-bonded dimeric motif. acs.org The crystallization from different solvents such as THF/acetone, methanol, and chloroform yielded these distinct polymorphic forms. acs.org

The study of polymorphism is not limited to simple substituted benzoic acids. For example, p-aminobenzoic acid (pABA) has been extensively studied and is known to exist in at least four polymorphic forms: α, β, γ, and δ. rsc.org The α and β forms are well-characterized, with the γ form being structurally similar to the α form. rsc.org The δ form was obtained through high-pressure crystallization. rsc.org

The following table summarizes the crystallographic data for some of the discussed polymorphic benzoic acid derivatives.

| Compound | Polymorph | Crystal System | Space Group | Reference |

| 3-(Azidomethyl)benzoic acid | A | Monoclinic | P2₁/c | nih.gov |

| 3-(Azidomethyl)benzoic acid | B | Monoclinic | P2₁/c | nih.gov |

| 3-(Azidomethyl)benzoic acid | C | Monoclinic | P2₁/c | nih.gov |

| 2,6-Dimethoxybenzoic acid | II | Tetragonal | P4₁2₁2 | mdpi.com |

| 2,6-Dimethoxybenzoic acid | III | Monoclinic | P2₁/c | mdpi.com |

| 2-(1,4-Dihydro-1,4-dioxonaphthalen-3-ylthio)benzoic acid | I | Triclinic | P-1 | acs.org |

Co-crystallization of Nitrobenzoic Acid Derivatives

Co-crystallization has emerged as a powerful tool to engineer the solid-state properties of molecules. In the context of nitrobenzoic acid derivatives, several studies have explored the formation of co-crystals and molecular salts with various co-formers.

For example, 3,5-dinitrobenzoic acid has been co-crystallized with two anti-psychotic agents, trihexyphenidyl (B89730) and chlorprothixene. nih.gov With trihexyphenidyl, it forms a simple 1:1 salt, while with chlorprothixene, it results in a 1:2 acid salt. nih.gov These structures are stabilized by a network of O-H⋯O, N-H⋯O, and C-H⋯O hydrogen bonds, leading to complex supramolecular assemblies. nih.gov

Similarly, 2-chloro-4-nitrobenzoic acid has been investigated as a co-former in the generation of pharmaceutical co-crystals and molecular salts. nih.gov It has been successfully co-crystallized with compounds of pharmaceutical relevance, forming a series of binary complexes. nih.gov The primary supramolecular synthon in these structures is often the charge-assisted acid-pyridine/amine interaction. acs.org A detailed analysis of the crystal structures of salts and co-crystals of 2-chloro-4-nitrobenzoic acid has also highlighted the significant role of halogen bonds in their formation and stability. acs.org

The crystallization of dimethylethanolammonium 4-nitrobenzoate (B1230335) has been explored, demonstrating the influence of using different polymorphs of 4-nitrobenzoic acid in the crystallization process. researchgate.net Furthermore, the 2-amino-4-nitrobenzoic acid system has been shown to form co-crystals with 2,2′-bipyridine and bis(pyridin-2-yl)ketone. researchgate.net In these co-crystals, the typical eight-membered {···HOC=O}₂ synthon found in the parent acid is replaced by carboxylic acid-to-pyridine hydrogen bonds. researchgate.net

The table below presents examples of co-crystals involving nitrobenzoic acid derivatives.

| Benzoic Acid Derivative | Co-former | Stoichiometry | Crystal System | Space Group | Reference |

| 3,5-Dinitrobenzoic acid | Trihexyphenidyl | 1:1 | Triclinic | P-1 | nih.gov |

| 3,5-Dinitrobenzoic acid | Chlorprothixene | 2:1 | Monoclinic | P2₁/c | nih.gov |

| 2-Chloro-4-nitrobenzoic acid | Isonicotinamide | 1:1 | Monoclinic | P2₁/c | nih.gov |

| 2-Chloro-4-nitrobenzoic acid | 2-Aminobenzoic acid | 1:1 | Triclinic | P-1 | acs.org |

Computational Chemistry and in Silico Investigations

Quantum Chemical Calculations

Quantum chemical calculations are theoretical methods used to investigate the electronic structure and properties of molecules. These studies provide fundamental insights into molecular stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies for Electronic Structure

Density Functional Theory (DFT) is a powerful computational method for modeling the electronic structure of molecules. It is frequently used to optimize molecular geometry and calculate electronic properties. However, specific DFT studies detailing the electronic structure, charge distribution, and molecular electrostatic potential of 2-(Furan-2-amido)-4-nitrobenzoic acid are not readily found in the reviewed literature. Such studies would typically involve calculations using specific functionals and basis sets to determine the most stable conformation and electronic ground state of the molecule.

Molecular Orbital Analysis (HOMO-LUMO)

Frontier molecular orbital analysis, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides information about the molecule's excitability and its ability to participate in charge transfer interactions. For this compound, specific values for HOMO energy, LUMO energy, and the corresponding energy gap derived from quantum chemical calculations are not documented in available research. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity.

Spectroscopic Parameter Prediction (NMR, IR)

Computational methods can predict spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures.

NMR Prediction: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. This is often done using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework.

IR Prediction: The vibrational frequencies corresponding to an Infrared (IR) spectrum can also be calculated. These theoretical frequencies help in the assignment of experimental IR absorption bands to specific molecular vibrations, such as C=O stretching, N-H bending, or NO₂ asymmetric stretching.

Despite the utility of these predictive methods, specific computational data for the predicted NMR and IR spectra of this compound have not been published.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used in drug discovery to understand and predict ligand-protein interactions.

Ligand-Protein Interaction Prediction with Biological Targets

Molecular docking simulations for this compound would provide insights into its potential biological activity by identifying its interactions with the amino acid residues in the active site of a target protein. These interactions often include hydrogen bonds, hydrophobic interactions, and van der Waals forces. While furan (B31954), benzamide (B126), and nitrobenzoic acid derivatives have been subjects of docking studies against various biological targets like enzymes and receptors, specific reports on the docking of this compound against particular proteins are not available.

Binding Affinity and Scoring Function Analysis

Following the prediction of the binding pose, scoring functions are used to estimate the binding affinity (often expressed as a binding energy in kcal/mol). A lower binding energy typically indicates a more stable and favorable ligand-protein complex. This analysis helps in ranking potential drug candidates. There is currently a lack of published data regarding the calculated binding affinities and scoring function results for the interaction of this compound with any specific biological targets.

Identification of Key Interacting Residues and Binding Pockets

To identify the key interacting residues and binding pockets for a ligand like this compound, researchers typically employ molecular docking simulations. This computational technique predicts the preferred orientation of a molecule when bound to a larger target, usually a protein. The process involves placing the ligand into the binding site of a protein and evaluating the binding affinity using a scoring function.

Studies on similar nitrobenzoic acid and furan-containing derivatives reveal common interaction patterns. Key interactions often involve:

Hydrogen Bonds: The carboxylic acid and amide groups are prime candidates for forming hydrogen bonds with polar amino acid residues such as Arginine, Lysine, Aspartate, and Glutamate.

Pi-Pi Stacking: The aromatic furan and nitro-substituted benzene (B151609) rings can engage in pi-pi stacking interactions with aromatic residues like Phenylalanine, Tyrosine, and Tryptophan.

For instance, in studies of related inhibitors, the nitro group has been observed to form crucial interactions within specific binding pockets, while the furan moiety can explore hydrophobic sub-pockets. The specific residues and the geometry of the binding pocket would ultimately depend on the protein target being investigated.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of molecules over time, offering insights into their behavior and interactions at an atomic level.

Protein-Ligand Complex Stability and Interaction Over Time

Once a potential binding pose is identified through molecular docking, MD simulations are performed on the protein-ligand complex to assess its stability. These simulations can validate the docking results and provide a more realistic picture of the interactions. Key metrics monitored during these simulations include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone is calculated over the simulation time to assess structural stability. A stable RMSD value suggests that the ligand remains securely bound in the pocket.

Root Mean Square Fluctuation (RMSF): RMSF analysis highlights the flexibility of different parts of the protein, indicating which residues are most affected by the ligand's presence.

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and protein is tracked throughout the simulation to identify the most stable and crucial interactions.

Simulations on related benzamide derivatives have demonstrated that stable binding is often characterized by persistent hydrogen bonds and minimal deviation of the ligand from its initial docked pose.

In Silico ADME Predictions (excluding toxicity)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are crucial in early-stage drug discovery to evaluate the pharmacokinetic properties of a compound. While specific data for this compound is not published, predictions can be made using various computational models based on its structure.

These models estimate properties based on established rules and quantitative structure-property relationships (QSPR).

Table 1: Predicted ADME Properties for a Representative Molecule

| Property | Predicted Value/Classification | Importance |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption | High | Predicts oral bioavailability. |

| Caco-2 Permeability | Moderate to High | Indicates ability to cross the intestinal wall. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeation | Low (Likely) | The polar groups (carboxylic acid, nitro) generally reduce BBB penetration. |

| P-glycoprotein (P-gp) Substrate | No (Predicted) | Determines if the compound is actively pumped out of cells. |

| Plasma Protein Binding | High (Predicted) | The aromatic and acidic nature suggests strong binding to albumin. |

| Metabolism |

Note: This table is illustrative and based on general predictions for structurally similar compounds. Actual values would require specific software-based calculations.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. A model can be generated based on a known active ligand like this compound.

This pharmacophore model can then be used as a 3D query to search large chemical databases for other molecules that match the required features. This process, known as virtual screening, allows for the rapid identification of novel compounds that may have similar biological activity.

A hypothetical pharmacophore model for this compound would likely include:

A hydrogen bond acceptor (from the nitro and carbonyl groups).

A hydrogen bond donor (from the amide and carboxylic acid groups).

An aromatic ring feature (for the furan and benzene rings).

A negative ionizable feature (for the carboxylic acid).

By screening databases with such a model, researchers could identify diverse chemical scaffolds that possess the key features for interacting with a specific biological target, potentially leading to the discovery of new lead compounds.

Biological Activity Assessment: in Vitro and Mechanistic Studies

Enzyme Inhibition StudiesNo studies regarding the enzyme inhibitory activity of 2-(Furan-2-amido)-4-nitrobenzoic acid were found.

Based on a comprehensive search of available scientific literature, there is currently insufficient specific data to generate a detailed article on the biological activity of "this compound" that adheres to the provided outline. The instructions require thorough, informative, and scientifically accurate content, including detailed research findings and data tables for each specified subsection.

The existing research provides general information on the biological potential of compounds containing furan (B31954) and nitro moieties. Furan-based structures are recognized for a wide range of pharmacological activities, including anti-inflammatory and antimicrobial properties. ijabbr.comijabbr.com Similarly, nitro-containing compounds are known to exhibit diverse biological effects. mdpi.com

However, specific experimental data on "this compound" in the context of the requested biological assays is not available in the public domain. Searches for its activity regarding glycosidase inhibition (α-Glucosidase, α-Amylase), cyclooxygenase (COX-2) inhibition, and its effects on other enzyme targets like trans-sialidase and falcipain-2 did not yield specific results for this compound. nih.govnih.govnih.govnih.govnih.gov

Furthermore, there is no published research detailing the anti-inflammatory effects of "this compound" in cellular assays or any investigations into its specific mechanism of action at a molecular level, including target identification or its interaction with biomolecules like DNA and proteins. nih.govmdpi.comnih.govnih.gov

Without dedicated scientific studies on "this compound," it is not possible to provide the detailed findings, data tables, and in-depth analysis required by the article outline while maintaining scientific accuracy and avoiding speculation.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Furan (B31954) Ring Substitutions on Biological Activity

The furan ring is an electron-rich aromatic heterocycle that is a common scaffold in many biologically active compounds. ijabbr.com Its substitution pattern can significantly alter the electronic properties, lipophilicity, and steric profile of the parent molecule, thereby modulating its interaction with biological targets. semanticscholar.orgscispace.com Even slight changes in the substitution on the furan nucleus can lead to distinguishable differences in biological activities. semanticscholar.orgscispace.com

Research on various furan derivatives has demonstrated that introducing different functional groups at various positions on the furan ring can enhance or diminish activities such as antimicrobial, anti-inflammatory, and anticancer effects. ijabbr.comnih.gov For instance, the introduction of a nitro group at the 5-position of the furan ring, as seen in nitrofuran derivatives, is often associated with potent antibacterial activity. researchgate.net This activity is linked to the enzymatic reduction of the nitro group within bacterial cells, producing toxic reactive intermediates. researchgate.net

In the context of compounds analogous to 2-(Furan-2-amido)-4-nitrobenzoic acid, substitutions on the furan ring could be explored to fine-tune activity. For example, adding electron-withdrawing groups could enhance interactions with certain biological targets, while bulky alkyl groups might improve selectivity or metabolic stability. nih.gov The position of the substituent is also critical; electrophilic substitution reactions on the furan ring preferentially occur at the 2-position, and the 5-position if the 2-position is blocked. ijabbr.com

| Furan Ring Position | Substituent Type | General Impact on Biological Activity | Example Activity |

|---|---|---|---|

| Position 5 | Nitro (NO₂) | Often confers or enhances antimicrobial activity. researchgate.net | Antibacterial |

| Position 5 | Aryl groups | Can modulate activity based on the aryl substituent; may enhance potency. nih.gov | Anticancer, ST2 Inhibition |

| Positions 3, 4, or 5 | Alkyl groups | Can increase lipophilicity, potentially affecting cell permeability and binding. nih.gov | Antiproliferative |

| Various | Halogens (Cl, Br) | Can alter electronic properties and lipophilicity, often leading to increased activity. | Antimicrobial, Anticancer |

Influence of Nitrobenzoic Acid Moiety Modifications on Biological Activity

Nitro Group Modifications: The nitro group's presence can be critical for certain biological activities, particularly antimicrobial effects where it can act as a pharmacophore. nih.govresearchgate.net However, it can also be a toxicophore, as its reduction can lead to reactive intermediates that cause cellular damage. nih.gov Shifting the nitro group from the 4-position to other positions (e.g., 3- or 5-position) on the benzoic acid ring would alter the molecule's electronic profile and dipole moment, likely leading to different interactions with target proteins. Replacing the nitro group with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) or electron-donating groups (e.g., amino, methoxy) would systematically probe the electronic requirements for activity.

Carboxylic Acid Modifications: The carboxylic acid group is often crucial for forming key interactions, such as hydrogen bonds or ionic bonds, with amino acid residues in a biological target's active site. researchgate.net Its acidic nature allows it to be ionized at physiological pH, which can be important for solubility and receptor binding.

Esterification: Converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) would neutralize the negative charge, increase lipophilicity, and could serve as a prodrug strategy. researchgate.net The ester might be hydrolyzed in vivo to release the active carboxylic acid.

Bioisosteric Replacement: Replacing the carboxylic acid with bioisosteres like tetrazole or hydroxamic acid could maintain or improve binding interactions while potentially altering pharmacokinetic properties.

| Moiety | Modification | Predicted Impact on Properties/Activity |

|---|---|---|

| Nitro Group | Change position (e.g., to C-3 or C-5) | Alters electronic distribution and dipole moment, likely changing binding affinity. nih.gov |

| Nitro Group | Replacement with other groups (e.g., -CN, -CF₃, -NH₂) | Systematically modifies electronic nature to determine if electron-withdrawing character is essential. nih.gov |

| Carboxylic Acid | Conversion to ester (Prodrug) | Increases lipophilicity, enhances cell permeability, relies on in-vivo hydrolysis for activation. researchgate.net |

| Carboxylic Acid | Replacement with bioisosteres (e.g., tetrazole) | Maintains acidic proton for binding but alters pKa, steric, and electronic profile. |

| Benzoic Acid Ring | Addition of other substituents (e.g., -OH, -OCH₃) | Can introduce new hydrogen bonding sites and alter lipophilicity and metabolism. nih.gov |

Role of Amide Linkage and Its Substituents on Biological Activity

The amide linkage provides structural rigidity and acts as a hydrogen bond donor (N-H) and acceptor (C=O). sphinxsai.com This functionality is often critical for orienting the furan and nitrobenzoic acid moieties correctly within a target's binding site. The stability and conformation of the amide bond are key to maintaining the molecule's active shape.

Modifications to the amide linkage can have profound effects:

N-Substitution: Introducing substituents on the amide nitrogen (e.g., N-methylation) would remove the hydrogen bond donating capability, which can be a key test of its importance in receptor binding. Such a modification would also increase lipophilicity.

Bioisosteric Replacement: The amide bond can be replaced by other groups (bioisosteres) such as a reverse amide, ester, or various heterocyclic linkers to explore alternative geometries and electronic properties. For example, replacing the furanone ring with a furan-2-carboxamide moiety has been used as a strategy to create more metabolically stable analogs while exploring biological activity. nih.gov

Conformational Restriction: Incorporating the amide into a cyclic structure can lock the conformation, which may lead to a significant increase in activity if the locked conformation is the one required for binding (the "bioactive conformation").

Studies on various classes of amide derivatives show that these modifications are a powerful tool in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net

| Modification | Rationale | Potential Effect on Activity |

|---|---|---|

| N-Alkylation (e.g., N-CH₃) | Remove H-bond donor capability; increase lipophilicity. | Activity may decrease if N-H hydrogen bonding is critical for target interaction. |

| Replacement with reverse amide (-CO-NH- to -NH-CO-) | Alters the directionality of H-bond donor/acceptor groups. | Can significantly impact binding affinity depending on the target's active site topology. |

| Replacement with sulfonamide (-SO₂-NH-) | Introduces a tetrahedral geometry at the sulfur atom, changing the bond angles and electronic nature. | May provide different binding vectors and interactions. |

| Incorporation into a lactam ring | Restricts conformational flexibility. | Can increase affinity if the restricted conformation matches the bioactive one. |

Stereochemical Considerations and Their Effects on Biological Activity

While this compound itself is an achiral molecule, the introduction of substituents on either the furan or benzoic acid portions, or on the amide linkage, could create a chiral center. Stereochemistry is a fundamental aspect of drug action because biological targets, such as enzymes and receptors, are chiral and often exhibit stereospecificity. nih.gov

If a chiral center were introduced, the resulting enantiomers would be distinct chemical entities. nih.gov They can have different:

Pharmacodynamic Properties: One enantiomer (the eutomer) may bind to the target with much higher affinity than the other (the distomer). The distomer might be inactive, have a different activity, or even contribute to side effects. nih.gov

Pharmacokinetic Properties: Enantiomers can be absorbed, distributed, metabolized, and excreted differently due to their interactions with chiral enzymes and transporters in the body. unimi.itnih.gov

For example, if a chiral substituent were added, it would be essential to separate the enantiomers and test them individually to understand the true SAR. Studies on other chiral compounds have consistently shown that stereochemistry can be a critical determinant of both potency and therapeutic index. unimi.itnih.govresearchgate.net The spatial arrangement of functional groups is paramount for effective interaction with a chiral binding site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govfarmaciajournal.com For a series of analogs of this compound, QSAR could provide valuable insights for designing more potent compounds.

The development of a QSAR model involves several steps:

Data Set Preparation: A series of structurally related analogs is synthesized, and their biological activities (e.g., IC₅₀ or MIC values) are measured under uniform conditions.

Descriptor Calculation: For each molecule, a set of numerical parameters, known as molecular descriptors, is calculated. These descriptors quantify various aspects of the molecular structure, including steric, electronic, hydrophobic, and topological properties.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVR) and Random Forest (RF), are used to build a mathematical equation that correlates the descriptors with biological activity. nih.govfrontiersin.org

Model Validation: The model's statistical significance and predictive power are rigorously tested using techniques like leave-one-out cross-validation and by predicting the activity of an external set of compounds not used in model generation. frontiersin.org

For amide derivatives, QSAR models have been successfully built to predict activities like xanthine (B1682287) oxidase inhibition, demonstrating the utility of this approach. nih.govfrontiersin.org

A successful QSAR model can identify the key physicochemical properties that drive biological activity. For compounds related to this compound, important descriptors would likely include:

| Descriptor Class | Specific Descriptor Example | Physicochemical Meaning |

|---|---|---|

| Hydrophobic | LogP | Represents the molecule's lipophilicity, influencing its ability to cross cell membranes and bind to hydrophobic pockets in proteins. farmaciajournal.com |

| Electronic | Hammett constant (σ), Dipole Moment | Quantifies the electron-donating or -withdrawing nature of substituents, affecting electrostatic interactions and reaction rates. researchgate.net |

| Electronic | HOMO/LUMO energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, related to the molecule's reactivity and ability to participate in charge-transfer interactions. |

| Steric | Molar Refractivity (MR) | Relates to the volume of the molecule and its polarizability, influencing how well it fits into a binding site. researchgate.net |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Describe molecular size, shape, and degree of branching. |

By understanding which descriptors are positively or negatively correlated with activity, researchers can rationally design new derivatives with an enhanced probability of success. For instance, if a QSAR model indicates that higher lipophilicity (LogP) and a more negative electrostatic potential on the furan oxygen are beneficial for activity, new analogs can be designed with these specific properties in mind.

Correlation of Spectroscopic and Computational Data with Biological Outcomes

A comprehensive analysis of the interplay between the spectroscopic characteristics, computational properties, and biological activities of this compound is crucial for understanding its mechanism of action and for the rational design of more potent analogues. However, a review of the current scientific literature reveals a notable gap in studies that directly correlate the spectroscopic and computational data of this specific compound with its biological outcomes.

While research into furan carboxamide derivatives has established their potential as biologically active agents, specific data for this compound remains limited. Studies on related compounds often employ spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm their chemical structures. Computational methods, including Density Functional Theory (DFT) and molecular docking, are frequently used to predict molecular geometries, electronic properties, and binding affinities to biological targets.

For instance, in studies of similar molecules, a downfield shift in the 1H-NMR signal of the amide proton is often indicative of its involvement in hydrogen bonding, a critical interaction for biological receptor binding. Similarly, the vibrational frequencies observed in IR spectroscopy can provide insights into the bond strengths within the molecule, which can be correlated with its stability and reactivity.

Computationally, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are often calculated to determine a molecule's electronic properties and reactivity. A smaller HOMO-LUMO gap typically suggests higher reactivity. Molecular docking simulations can predict the binding mode and affinity of a compound within the active site of a protein, providing a theoretical basis for its biological activity.

Future Directions and Research Opportunities

Design of Novel Scaffolds Based on 2-(Furan-2-amido)-4-nitrobenzoic acid Core

The this compound structure can be considered a "privileged scaffold," a molecular framework capable of providing ligands for more than one type of biological receptor. unife.it The strategic modification of this core can lead to the discovery of novel chemotypes with enhanced biological activities and improved drug-like properties. unife.it

Future design strategies can focus on several key areas:

Bioisosteric Replacement: The furan (B31954) ring could be replaced with other five-membered heterocycles like thiophene (B33073) or thiazole (B1198619) to modulate activity. Thiazole-based amides, for instance, have shown potential as xanthine (B1682287) oxidase inhibitors. nih.gov

Scaffold Hopping and Ring System Alteration: The core structure could be elaborated into more complex polycyclic systems. For example, inspiration can be drawn from the synthesis of 2-arylbenzo[b]furan scaffolds, which have been successfully developed as potent xanthine oxidase inhibitors. nih.gov Similarly, the development of 2-aminobenzofuran scaffolds via cycloaddition reactions presents another avenue for creating structural diversity. nih.gov

Functional Group Modification: The nitro group offers a versatile handle for chemical modification. It can be reduced to an amine, which can then be further derivatized to create a library of new compounds. This approach has been used in the synthesis of various bioactive molecules, including anticancer agents. nih.gov The carboxylic acid group can be converted to esters or amides to alter solubility and cell permeability, a common strategy in lead optimization. researchgate.net

A recent study highlighted the development of a novel SHP2 allosteric inhibitor, SDUY038, which features a furanyl amide scaffold. nih.gov This demonstrates the potential of the furan-amide motif within the target compound to serve as a basis for inhibitors of critical signaling pathways in cancer. nih.gov

Exploration of New Biological Targets and Disease Areas

The hybrid structure of this compound suggests a broad range of potential biological activities, making it a candidate for screening against various therapeutic targets. ijabbr.com The furan nucleus is a component of numerous bioactive compounds with applications as antibacterial, antifungal, anti-inflammatory, and anticancer agents. ijabbr.com

Future research should involve screening this compound and its derivatives against a diverse panel of biological targets.

| Potential Biological Target | Rationale Based on Related Scaffolds | Disease Area |

| Shp2 Phosphatase | Novel allosteric inhibitors with a furanyl amide scaffold have demonstrated potent enzymatic activity and pan-antitumor effects. nih.gov | Cancer |

| Xanthine Oxidase (XO) | Derivatives of 2-arylbenzo[b]furan and 2-benzamido-4-methylthiazole-5-carboxylic acid have been identified as potent XO inhibitors. nih.govnih.gov | Gout, Hyperuricemia |

| Microbial Enzymes | The furan moiety is a well-established pharmacophore in antimicrobial agents. ijabbr.com Nitroaromatic compounds also possess known antimicrobial properties. | Infectious Diseases |

| Kinases (e.g., JNK1) | Imidazo[1,2-a]quinoxalin-4-amine scaffolds, which are also complex nitrogen-containing heterocycles, have been optimized as potent JNK1 inhibitors. researchgate.net | Inflammation, Cancer |

| Tubulin | Certain benzofuran (B130515) derivatives have been shown to be highly potent tubulin polymerization inhibitors, a key mechanism for anticancer agents. nih.govnih.gov | Cancer |

| Fungal Proteins (e.g., TPMK) | 3-Methyl-4-nitrobenzoate derivatives have shown significant antifungal activity against Candida strains, with modeling studies suggesting interaction with the TPMK protein. researchgate.net | Fungal Infections |

Integration of Advanced Synthetic Methodologies for Sustainable Production

The future production of this compound and its analogs should prioritize green and sustainable chemistry principles. This involves developing efficient, atom-economical reactions that minimize waste and utilize renewable resources.

Advanced Synthetic Methods:

Cross-Coupling Reactions: Copper(I)-catalyzed C-N cross-coupling reactions provide an efficient method for synthesizing 2-amido substituted furans from furanyl bromides and amides, often resulting in good to excellent yields (45-95%). nih.gov

One-Pot Procedures: Multi-step reactions conducted in a single vessel, such as the one-pot synthesis of 2-aminobenzofurans, can improve efficiency and reduce the need for intermediate purification steps. nih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically shorten reaction times and improve yields and stereoselectivity in organocatalytic reactions, offering a greener alternative to conventional heating. unimi.it

Sustainable Production Strategies:

Bio-based Feedstocks: The furan and benzoic acid moieties can potentially be derived from renewable biomass. Lignin, a major component of plant biomass, can be processed to yield benzoic acid derivatives. rsc.org Similarly, furanic platform molecules like 2,5-furandicarboxylic acid can be synthesized from bio-based sources such as galactaric acid. rsc.org Fungi and other microorganisms are also natural sources of complex furan derivatives, including 5-(Hydroxymethyl)furan-2-carboxylic acid, which could serve as starting materials. nih.gov

Green Solvents: Replacing traditional volatile organic solvents with bio-based eutectic mixtures or other green alternatives can significantly reduce the environmental impact of the synthesis process. unimi.it

Application of Integrated Computational and Experimental Approaches for Lead Optimization

Optimizing a lead compound like this compound requires a multifaceted approach that combines computational modeling with experimental validation. This integrated strategy accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success. nih.gov

In silico tools can be applied at various stages of the optimization pipeline. nih.gov Molecular docking can predict the binding modes of designed analogs within a target protein's active site, helping to rationalize structure-activity relationships (SAR). nih.govnih.gov Computational prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can identify potential liabilities early in the design phase, allowing for modifications to improve the compound's pharmacokinetic profile. nih.gov

| Technique | Application in Lead Optimization | Example from Related Compounds |

| Molecular Docking | Predicts binding affinity and orientation of ligands in the target's active site to guide the design of more potent inhibitors. | Used to understand the binding mode of a potent 2-arylbenzo[b]furan derivative with xanthine oxidase. nih.gov |

| In Silico ADMET Prediction | Estimates drug-like properties (e.g., protein binding, blood-brain barrier penetration) to filter out compounds with poor pharmacokinetic profiles. | Applied to a series of sulfamoyl-nitrobenzamide derivatives to predict their in vivo behavior. nih.gov |

| High-Throughput Screening (HTS) | Rapidly tests large libraries of compounds to identify initial "hits" against a biological target. | A combination of in silico and in vitro HTS was used to identify novel IspE inhibitors. scispace.com |

| Structure-Activity Relationship (SAR) Studies | Systematically modifies the lead structure and evaluates the effect on biological activity to build a predictive model for rational design. | Used to optimize natural product leads into anticancer drug candidates. nih.govnih.gov |

This iterative cycle of computational design, chemical synthesis, and biological testing is crucial for transforming a promising scaffold into a viable drug candidate. researchgate.net

Development of Advanced Delivery Systems for In Vitro Studies

For preclinical in vitro evaluation, particularly for compounds with limited aqueous solubility, advanced delivery systems are essential. Formulations such as liposomes and nanoparticles can enhance solubility, protect the compound from degradation, and facilitate its uptake by cells in culture.

Liposomal Formulations: Liposomes are vesicles composed of phospholipid bilayers that can encapsulate both hydrophobic and hydrophilic compounds. mdpi.com For an amphipathic molecule like this compound, liposomal encapsulation could improve its stability and delivery to cells. mdpi.com Techniques like the thin-film dispersion method followed by active loading using an ion gradient can achieve high drug concentration within the liposomes. nih.gov The development of these formulations can be optimized using a Quality by Design (QbD) approach, which systematically plans experiments to identify critical variables and ensure a robust and reproducible product. nih.gov

Nanoparticle-Based Systems: Polymeric nanoparticles offer another versatile platform for drug delivery. Furan-functionalized polymers can self-assemble into nanoparticles of controlled sizes (e.g., 50-170 nm), which is advantageous for cellular uptake studies. utoronto.ca These nanoparticles can be engineered for specific purposes; for instance, furan-derived lipid nanoparticles (LNPs) have been designed to deliver mRNA to the central nervous system. nih.gov PEGylation (the attachment of polyethylene (B3416737) glycol) of furan-based nanoparticles can improve their stability and solubility in aqueous media for biological assays. researchgate.net

The development of such formulations is critical for obtaining accurate and reproducible data in in vitro biological assays and serves as a foundational step for potential future in vivo studies.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(Furan-2-amido)-4-nitrobenzoic acid?

- Methodological Answer : The compound can be synthesized via coupling reactions between 4-nitrobenzoic acid derivatives and furan-2-carboxylic acid. A typical approach involves:

Activating the carboxylic acid group of 4-nitrobenzoic acid using reagents like EDCI or DCC in anhydrous solvents (e.g., DMF or THF).

Introducing a furan-2-amido group via nucleophilic acyl substitution.

Purifying the product via recrystallization or column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures).

- Key Considerations : Monitor reaction progress using TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:1) and confirm purity via HPLC (>95%) .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- Purity : Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA). Compare retention times with standards.

- Structural Confirmation :

- NMR : Look for characteristic signals (¹H NMR: δ ~8.3 ppm for aromatic protons adjacent to nitro group, δ ~6.5–7.5 ppm for furan protons, δ ~10–12 ppm for amide NH).

- Mass Spectrometry : ESI-MS (expected [M+H]⁺: 277.06 for C₁₂H₈N₂O₆) .

Q. What solvents are optimal for dissolving this compound in experimental settings?

- Methodological Answer : Based on solubility studies of 4-nitrobenzoic acid derivatives:

- Polar aprotic solvents : DMSO or DMF (high solubility due to nitro and amide groups).

- Less polar solvents : Ethyl acetate or THF (moderate solubility).

- Prediction Tool : Apply the Abraham model (E = 0.990, S = 1.520, A = 0.680, B = 0.440, L = 5.7699) to estimate solubility in untested solvents .

Advanced Research Questions

Q. How does the furan-2-amido substituent influence the electronic properties of 4-nitrobenzoic acid?

- Methodological Answer :

- Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to assess charge distribution, HOMO-LUMO gaps, and electrostatic potential surfaces. Compare with 4-nitrobenzoic acid to quantify electron-withdrawing/donating effects.

- Spectroscopic Validation : UV-Vis spectroscopy (λmax shifts) and IR (C=O stretching frequency changes) .

Q. What challenges arise in crystallographic refinement of this compound, and how can they be resolved?

- Methodological Answer :

- Disorder Handling : Use SHELXL for refinement, applying restraints for flexible furan/amide groups.

- Twinning : Test for twinning using PLATON; apply TWIN/BASF commands in SHELX.

- Visualization : Generate ORTEP diagrams (ORTEP-3) to validate thermal ellipsoids and hydrogen bonding networks .

Q. How can conflicting solubility data between experimental and predicted values be analyzed?

- Methodological Answer :

Data Validation : Cross-check experimental solubility (e.g., gravimetric analysis in ethanol/water mixtures) against Abraham model predictions.

Adjust Parameters : Modify solute descriptors (e.g., increase A for hydrogen-bond acidity if the amide group enhances solvent interactions).

Statistical Analysis : Calculate mean relative deviations (MRD) and identify outliers using regression tools (e.g., Microsoft SOLVER) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.